His-Ala-Glu

Description

Structure

3D Structure

Properties

IUPAC Name |

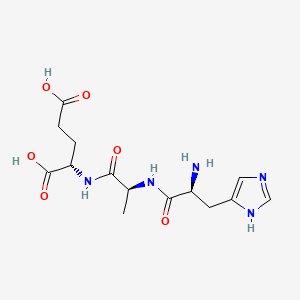

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O6/c1-7(12(22)19-10(14(24)25)2-3-11(20)21)18-13(23)9(15)4-8-5-16-6-17-8/h5-7,9-10H,2-4,15H2,1H3,(H,16,17)(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t7-,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPFGFUGETYOSY-HGNGGELXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: His-Ala-Glu (HAE) Tripeptide

The following technical guide details the biological function, mechanism of action, and therapeutic applications of the His-Ala-Glu (HAE) tripeptide.

This guide synthesizes its dual role: first, as the critical N-terminal activation domain of Glucagon-Like Peptide-1 (GLP-1) in metabolic regulation; and second, as a core scaffold for anti-amyloidogenic agents in neurodegenerative research.

From Metabolic Signaling to Neuroprotection[1]

Executive Summary

The This compound (HAE) tripeptide (L-Histidyl-L-Alanyl-L-Glutamic acid) is a bioactive sequence primarily known as the N-terminal "warhead" of the incretin hormone GLP-1 (7-36) . Its biological significance is defined by two distinct mechanisms:

-

Metabolic Regulation: HAE constitutes the primary binding epitope for the Glucagon-Like Peptide-1 Receptor (GLP-1R), driving glucose-dependent insulin secretion. It is also the specific substrate for Dipeptidyl Peptidase-4 (DPP-4) , which cleaves the His-Ala bond, rendering the hormone inactive.

-

Neuroprotection (Amyloid Interference): Emerging research identifies HAE and its derivative HAEE (this compound-Glu) as specific binders to the Zinc-binding domain of Amyloid Beta (Aβ), effectively inhibiting Zinc-induced oligomerization in Alzheimer's pathology.

Physicochemical Profile

| Property | Specification |

| Sequence | This compound (H-HAE-OH) |

| Molecular Weight | 355.35 g/mol |

| Isoelectric Point (pI) | ~5.8 (Theoretical) |

| Charge at pH 7.4 | Zwitterionic/Slightly Negative (due to Glu side chain) |

| Solubility | High in H₂O; soluble in PBS. |

| Stability | Low in plasma (t½ < 2 min) due to DPP-4 activity targeting the N-terminal His-Ala bond. |

Mechanism of Action: The Dual Pathway

A. The Metabolic Pathway (GLP-1 Activation)

In the context of GLP-1, the HAE tripeptide is the activation switch .

-

Receptor Engagement: The Histidine (His7) residue at the N-terminus forms critical hydrogen bonds with the transmembrane domain of GLP-1R, initiating the conformational change required for G-protein coupling (Gs).

-

Signal Transduction: Activation leads to adenylyl cyclase stimulation, cAMP accumulation, and PKA activation, resulting in Ca²⁺ influx and insulin granule exocytosis in pancreatic β-cells.

-

Inactivation (The DPP-4 Checkpoint): The enzyme DPP-4 specifically recognizes the penultimate Alanine (Ala8) and cleaves the peptide bond between Ala8 and Glu9 (or His7 and Ala8 depending on the frame reference of the enzyme, but effectively removing the N-terminal dipeptide). This destroys the HAE "warhead," creating the inactive metabolite GLP-1(9-36).

B. The Neuroprotective Pathway (Amyloid Zinc Chelation)

Recent studies utilize HAE (and the tetrapeptide Ac-HAEE-NH₂ ) to target the "metal bridge" hypothesis of Alzheimer's Disease.

-

Target: The Aβ peptide contains a metal-binding domain (residues 11-14, EVHH ).

-

Mechanism: HAE mimics the electrostatic and structural properties of this region. It acts as a competitive inhibitor , binding to Aβ monomers and chelating Zinc ions (Zn²⁺) that usually bridge Aβ monomers into toxic oligomers.

-

Result: Prevention of Zinc-induced cross-linking stabilizes Aβ in a non-toxic monomeric state, reducing plaque formation.

Visualization of Signaling & Interaction

The following diagram illustrates the divergent fates of the HAE sequence in metabolic vs. neurologic contexts.

Caption: Divergent biological roles of HAE: GLP-1R activation (green) vs. Amyloid Beta stabilization (yellow).

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of HAE

Use this protocol to generate high-purity HAE for research.

-

Resin Loading: Use Fmoc-Glu(OtBu)-Wang resin (0.5-0.8 mmol/g).

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc. Wash with DMF/DCM.

-

Coupling (Alanine):

-

Activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.

-

Add to resin and shake for 45 min.

-

Verify coupling via Kaiser test (ninhydrin).

-

-

Coupling (Histidine):

-

Repeat step 3 using Fmoc-His(Trt)-OH .

-

Critical: Use Trt (Trityl) protection for His to prevent racemization.

-

-

Cleavage:

-

Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Precipitate peptide in cold diethyl ether.

-

Centrifuge and lyophilize.

-

-

Purification: RP-HPLC (C18 column), gradient 0-30% Acetonitrile in 0.1% TFA.

Protocol B: Thioflavin T (ThT) Amyloid Aggregation Assay

Use this to validate the anti-amyloidogenic activity of HAE/HAEE.

-

Preparation: Dissolve Aβ(1-42) in HFIP to monomerize, then dry. Resuspend in DMSO to 5 mM.

-

Incubation: Dilute Aβ to 25 µM in PBS (pH 7.4).

-

Control: Aβ only + 50 µM ZnCl₂.

-

Test: Aβ + 50 µM ZnCl₂ + 100 µM HAE peptide .

-

-

Detection: Add 10 µM Thioflavin T (ThT) dye.

-

Measurement: Incubate at 37°C. Measure fluorescence (Ex: 440nm, Em: 485nm) every 30 min for 24 hours.

-

Result Interpretation: A reduction in fluorescence plateau in the HAE group indicates inhibition of fibril formation.

Therapeutic Implications

1. Diabetes & Obesity (GLP-1 Analogs)

The native HAE sequence is too unstable for direct therapeutic use due to DPP-4 cleavage. Drug development focuses on modifying the HAE region :

-

Semaglutide/Liraglutide: Retain the HAE-like functionality but use fatty acid acylation (on Lysine residues downstream) to promote albumin binding, sterically shielding the N-terminus from DPP-4.

-

DPP-4 Inhibitors (Sitagliptin): Work by preventing the enzyme from cleaving the HAE N-terminus of endogenous GLP-1.

2. Alzheimer’s Disease (The HAEE Strategy)

The Ac-HAEE-NH₂ tetrapeptide (an acetylated, amidated derivative of HAE) is currently under investigation as a blood-brain barrier (BBB) permeable agent.[1]

-

Advantage: Unlike antibodies, short peptides like HAEE have lower immunogenicity and better tissue penetration.

-

Status: Preclinical studies in transgenic mice (e.g., 5xFAD) show reduced plaque load and improved cognitive function upon HAEE administration.

References

-

Metabolic Role: Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740-756. Link

-

Amyloid Interaction (HAEE): Kopylov, A. T., et al. (2025).[2] The engineered peptide Ac-His-Ala-Glu-Glu-NH2 (HAEE) suppresses the formation of amyloid plaques in vivo.[2][3][4] bioRxiv. Link

-

DPP-4 Cleavage: Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24. Link

-

Peptide Synthesis: Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link

-

Zinc-Amyloid Hypothesis: Matheou, C. J., et al. (2016). The Role of Zinc in the Aggregation of Amyloid-Beta.[3][5] Biochemistry, 55(48), 6615–6627. Link

Sources

- 1. View of Effectiveness of the tetrapeptide HAEE: an innovative approach to Alzheimer's treatment in experimentation | Research Results in Pharmacology [rrpharmacology.ru]

- 2. sciencecast.org [sciencecast.org]

- 3. Article [protein.bio.msu.ru]

- 4. biorxiv.org [biorxiv.org]

- 5. K. S. Nikolsky, L. I. Kulikova, V. R. Rudnev, D. V. Petrovskiy, I. S. Gabestro, S. L. Kaem, E. M. Karpova, A. T. Kopylov, A. L. Kaysheva, “Investigation of the beta-amyloid binding interface with a candidate marker for neurodegenerative diseases”, Mat. Biolog. Bioinform., 20:1 (2025), 212–235 [mathnet.ru]

The N-Terminal Pharmacophore: His-Ala-Glu (HAE) in Incretin Signaling and Therapeutic Design

Executive Summary

In the context of modern drug development, the tripeptide sequence His-Ala-Glu (HAE) is not merely a structural fragment; it is the functional command center of the Glucagon-Like Peptide-1 (GLP-1) signaling axis. This specific N-terminal motif dictates the two most critical parameters of incretin therapeutics: receptor activation potency and metabolic stability .

For researchers and drug developers, "this compound" represents the biological paradox of GLP-1:

-

The "His" (His7) is the essential ligand for GLP-1 Receptor (GLP-1R) activation.

-

The "Ala" (Ala8) is the Achilles' heel, serving as the primary recognition site for the inactivating enzyme Dipeptidyl Peptidase-4 (DPP-4).

This guide dissects the HAE motif's role in cell signaling, its degradation kinetics, and the medicinal chemistry strategies used to engineer around it—strategies that have birthed the current generation of blockbuster metabolic drugs (e.g., Semaglutide, Tirzepatide).

Part 1: The HAE Motif in Cell Signaling

The Structural Context

The HAE tripeptide corresponds to residues 7, 8, and 9 of the native GLP-1 molecule (specifically GLP-1[7-36]amide or GLP-1[7-37]). In the native peptide, this N-terminal extension is flexible and disordered in solution but adopts a critical conformation upon receptor binding.

| Residue | Position (GLP-1) | Role in Signaling | Role in Metabolism |

| Histidine (His) | 7 | Primary Activator: Forms hydrogen bonds with transmembrane residues of GLP-1R to trigger G-protein coupling. | N-Terminus: Free amine is required for receptor affinity. |

| Alanine (Ala) | 8 | Spacer/Conformer: Allows correct orientation of His7 relative to the receptor core. | DPP-4 Substrate: The P1 position for DPP-4 cleavage.[1] The enzyme specifically targets X-Ala or X-Pro N-terminal sequences.[1] |

| Glutamic Acid (Glu) | 9 | Stabilizer: Promotes N-capping of the downstream | Cleavage Product: After DPP-4 removes His-Ala, Glu9 becomes the new N-terminus (inactive metabolite). |

The Signaling Cascade (GLP-1R Activation)

The HAE motif initiates a Class B GPCR signaling cascade. The His7 residue penetrates the receptor's transmembrane bundle, functioning as the "key" that unlocks the G-protein interface.

Mechanism:

-

Binding: The C-terminus of GLP-1 anchors to the receptor's extracellular domain (ECD).

-

Activation: The N-terminal HAE motif swings into the transmembrane core.

-

Transduction: His7 interactions trigger a conformational shift, recruiting G

s. -

Output: Adenylyl cyclase activation

cAMP surge

Figure 1: The dual fate of the HAE motif.[2] It either activates the GLP-1 Receptor or is rapidly cleaved by DPP-4, terminating the signal.

Part 2: The Degradation Mechanism (DPP-4 Sensitivity)

The defining challenge in incretin biology is the extreme instability of the HAE sequence in vivo. The enzyme DPP-4 is a serine protease that specifically cleaves dipeptides from the N-terminus of proteins where the penultimate residue is Alanine or Proline.[1]

The Cleavage Event

-

Substrate: H2N-His-Ala-Glu-...

-

Enzyme Action: DPP-4 recognizes the N-terminal amine and the Alanine side chain.[1]

-

Reaction: Hydrolysis of the peptide bond between Ala8 and Glu9.

-

Result: Release of the dipeptide His-Ala and the truncated metabolite Glu-Gly-Thr-...[1][3][4] (GLP-1 9-36).[5]

-

Consequence: The truncated metabolite (starting with Glu9) has <1% affinity for the receptor and may even act as a weak antagonist.

Therapeutic Engineering of HAE

To create viable drugs, the HAE motif must be modified to resist DPP-4 while maintaining receptor affinity.

| Drug Generation | HAE Modification Strategy | Example Drug | Outcome |

| Native | None (this compound) | Native GLP-1 | |

| 1st Gen (Mimetic) | Ala8 | Exenatide (Byetta) | Glycine at pos 8 prevents DPP-4 cleavage. |

| 2nd Gen (Analog) | Ala8 | Semaglutide (Ozempic) | Aib (aminoisobutyric acid) sterically hinders DPP-4. |

| Dual Agonist | This compound retained | Tirzepatide | Uses engineered sequence backbone + fatty acid chain to block DPP-4 access sterically. |

Part 3: Experimental Protocols

As an application scientist, validating the activity and stability of HAE-containing peptides requires two orthogonal assays: a Cell-Based cAMP Assay (Potency) and a DPP-4 Enzymatic Stability Assay (Stability).

Protocol A: Real-Time cAMP Activation Assay (Potency)

Objective: Determine if a modified HAE motif retains receptor activation potential.

Reagents:

-

HEK293 cells stably expressing human GLP-1R.

-

FRET-based cAMP detection kit (e.g., HTRF or Lance Ultra).

-

Reference Standard: Native GLP-1 (7-36)amide.[3]

Workflow:

-

Seeding: Plate 10,000 cells/well in a 384-well low-volume white plate.

-

Stimulation: Add peptide series (10-point dose-response, 1 pM to 100 nM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

-

Incubation: Incubate for 30 minutes at RT.

-

Detection: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

-

Read: Measure Time-Resolved Fluorescence (TR-FRET) at 665 nm / 620 nm.

-

Analysis: Plot sigmoidal dose-response curves. Calculate

.-

Success Criteria: Modified peptide must show

within 1-log of native GLP-1.

-

Protocol B: In Vitro DPP-4 Stability Assay

Objective: Quantify the half-life of the HAE motif in the presence of protease.

Reagents:

-

Recombinant Human DPP-4 enzyme (purified).

-

Substrate: HAE-containing peptide (100 µM).

-

Buffer: 25 mM Tris-HCl, pH 8.0.

Workflow:

-

Reaction Mix: Prepare 100 µL reaction containing 10 ng DPP-4 enzyme.

-

Initiation: Add peptide substrate (T=0). Maintain at 37°C.

-

Sampling: Aliquot 10 µL at T=0, 5, 15, 30, 60, 120 min.

-

Quenching: Immediately mix aliquot with 10 µL 1% TFA/Acetonitrile to stop reaction.

-

Analysis: Analyze via LC-MS/MS (Reverse Phase C18).

-

Monitor: Disappearance of Intact Parent Mass (M) and appearance of Metabolite Mass (M minus 219 Da for His-Ala loss).

-

-

Calculation: Plot

vs. Time. Slope =

Figure 2: Parallel workflows for validating HAE-peptide candidates.

Part 4: References

-

Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740-756. Link

-

Mentlein, R., et al. (1993). Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum. European Journal of Biochemistry, 214(3), 829-835. Link

-

Adelhorst, K., et al. (1994). Structure-activity studies of glucagon-like peptide-1.[1][3] Journal of Biological Chemistry, 269(9), 6275-6278. Link

-

Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. Link

-

MedChemExpress. (2024). HAE Tripeptide Product Information. MedChemExpress Catalog. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. EP1926748A1 - Glp-1 ( glucagon-like peptide-1 ) fusion polypeptides with increased peptidase resistance - Google Patents [patents.google.com]

- 4. Neuropeptides and their classification [biosyn.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

The N-Terminal Master Key: His-Ala-Glu (HAE) in Metabolic Signaling and Drug Design

Executive Summary

The tripeptide sequence His-Ala-Glu (HAE) represents one of the most commercially and physiologically significant motifs in modern biotechnology. It is not merely a chemical reagent but the N-terminal "warhead" of the active Glucagon-Like Peptide-1 (GLP-1) , the hormone responsible for the incretin effect.

This guide analyzes the HAE sequence as the critical determinant of metabolic signaling. It explores how the discovery of this specific truncation (GLP-1 7-37) revolutionized diabetes therapy, the structural mechanism of its interaction with the GLP-1 receptor (GLP-1R), and how chemical engineering of this specific triad—replacing Alanine with Aib or Glycine—led to the development of blockbuster drugs like Semaglutide and Liraglutide.

Part 1: Discovery and Natural Occurrence

The "Mojsov Truncation"

In the early 1980s, the proglucagon gene was cloned, revealing a sequence for a glucagon-like peptide (GLP-1). Initially, researchers believed the active hormone was the full-length 37-amino acid peptide (GLP-1 1-37). However, this form proved biologically inert.

The breakthrough came through the work of Svetlana Mojsov at Massachusetts General Hospital.[1] By developing specific antibodies and synthesizing peptide fragments, she identified that the biologically active form was a truncated version, missing the first six amino acids. This active form began with the sequence This compound (positions 7, 8, and 9 of the proglucagon sequence).

-

Key Finding: The removal of the N-terminal hexapeptide exposes the Histidine-Alanine-Glutamic Acid triad, which is essential for receptor activation.

-

Nomenclature: The active hormone is often denoted as GLP-1(7-36)amide or GLP-1(7-37), but structurally, it is defined by the HAE N-terminus.

Natural Occurrence and Biosynthesis

The HAE sequence is generated via tissue-specific post-translational processing of the proglucagon precursor.

| Tissue Source | Cell Type | Processing Enzyme | Product | Function |

| Intestine (Distal Ileum/Colon) | L-Cells | Prohormone Convertase 1/3 (PC1/3) | GLP-1 (7-36)amide | Incretin hormone (insulin stimulation) |

| Pancreas | Alpha Cells | Prohormone Convertase 2 (PC2) | Glucagon | Glucose mobilization (HAE is absent; Glucagon starts with His-Ser-Gln) |

| Brainstem | Nucleus of the Solitary Tract (NTS) | PC1/3 | GLP-1 (7-36)amide | Satiety signaling |

Part 2: Mechanism of Action (The "Two-Domain" Model)[2]

The biological potency of this compound is explained by the "Two-Domain" model of Class B GPCR activation. The HAE triad acts as the key that unlocks the receptor's signaling cascade.

The Dock and Lock Mechanism

-

Docking (Address): The C-terminal alpha-helix of the GLP-1 peptide binds to the Extracellular Domain (ECD) of the GLP-1 Receptor.[2] This provides high affinity but does not trigger signaling.

-

Locking/Activation (Message): Once anchored, the flexible N-terminal This compound sequence inserts deep into the receptor's transmembrane core (TMD).

-

His(7): Forms critical hydrogen bonds with transmembrane helices, stabilizing the active conformation.

-

Ala(8): Acts as a spacer, positioning the glutamate correctly.

-

Glu(9): Interacts with positively charged residues (e.g., Arg) in the receptor core to trigger G-protein coupling (

).

-

Visualization of Signaling Pathway

Caption: The "Two-Domain" activation model. The HAE N-terminus is the specific trigger for the transmembrane signaling core.

Part 3: The DPP-4 Liability (The Achilles' Heel)

While essential for activation, the His-Ala motif is also the primary degradation target. The enzyme Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that specifically cleaves N-terminal dipeptides from sequences containing Alanine or Proline at the second position (Position P1).[3][4]

The Cleavage Reaction

-

Substrate: H2N - His - Ala - Glu - Gly - ...

-

Enzyme: DPP-4 (CD26)

-

Cleavage Site: Between Ala(8) and Glu(9).[5]

-

Products:

Physiological Consequence: This cleavage occurs within 1-2 minutes in the bloodstream, rendering native GLP-1 ineffective as a therapeutic agent. The metabolite (9-36) acts as a weak antagonist, potentially blocking the receptor without activating it.

Caption: DPP-4 inactivation mechanism. The enzyme recognizes the Ala at position 2 and cleaves the peptide bond, destroying activity.

Part 4: Therapeutic Engineering (From HAE to Semaglutide)

To create viable drugs, scientists had to engineer the HAE sequence to resist DPP-4 while maintaining receptor affinity. This structure-activity relationship (SAR) is the foundation of the modern obesity market.

| Drug / Peptide | N-Terminal Sequence | Modification | DPP-4 Stability | Half-Life |

| Native GLP-1 | His - Ala - Glu | None | Poor (< 2 min) | ~1.5 min |

| Exenatide (Byetta) | His - Gly - Glu | Ala → Gly | High | ~2.4 hours |

| Liraglutide (Victoza) | His - Ala - Glu | Lipid acylation* | Low (relies on albumin shielding) | ~13 hours |

| Semaglutide (Ozempic) | His - Aib - Glu | Ala → Aib** | Very High | ~1 week |

*Liraglutide retains the native sequence but uses a fatty acid chain to bind albumin, sterically hindering DPP-4 access. **Aib = Alpha-aminoisobutyric acid. This non-canonical amino acid introduces a methyl group that physically blocks the DPP-4 active site.

Part 5: Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) of HAE-Peptides

Synthesizing the HAE N-terminus requires care to prevent racemization of the Histidine residue, which can destroy biological activity.

Protocol:

-

Resin Selection: Use Rink Amide resin (for C-terminal amides) or Wang resin (for acids). Loading: 0.3–0.5 mmol/g.

-

Coupling Strategy (Fmoc Chemistry):

-

Glu(9): Standard coupling (HBTU/DIEA). Side chain protection: OtBu.

-

Ala(8): Standard coupling.

-

His(7): Critical Step. Use Fmoc-His(Trt)-OH .

-

Activator: Use DIC/Oxyma instead of HBTU/DIEA to minimize racemization of the His imidazole ring.

-

Temperature: Keep coupling at Room Temperature (do not heat).

-

-

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2 hours. The Trt group on His is acid-labile.

-

Purification: Reverse-phase HPLC (C18 column). Gradient: 0-40% Acetonitrile in water (+0.1% TFA).

DPP-4 Enzymatic Stability Assay

This assay validates whether a modified HAE sequence (e.g., His-Aib-Glu) is resistant to degradation.

Materials:

-

Recombinant Human DPP-4 (Sigma or R&D Systems).

-

Test Peptide (100 µM in Tris-HCl buffer, pH 8.0).

-

HPLC system with UV detection (214 nm).

Workflow:

-

Incubation: Mix peptide and DPP-4 enzyme (10 mU/mL) at 37°C.

-

Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately add 5 µL of 10% TFA to stop the reaction.

-

Analysis: Inject onto HPLC.

-

Readout: Monitor the disappearance of the Intact Peak (Retention time X) and appearance of the Fragment Peak (Retention time Y).

-

Calculation: Plot % Intact Peptide vs. Time to determine half-life (

). -

Success Criteria: Native HAE

< 10 min; Semaglutide analogue

-

References

-

Mojsov, S. , et al. (1986).[6] "Preproglucagon gene expression in pancreas and intestine diversifies at the level of posttranslational processing." Journal of Biological Chemistry. Link

-

Mojsov, S. , Weir, G. C., & Habener, J. F. (1987).[6] "Insulinotropin: glucagon-like peptide I (7-37) co-encoded in the glucagon gene is a potent stimulator of insulin release in the perfused rat pancreas." Journal of Clinical Investigation. Link

-

Drucker, D. J. (2018). "Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1." Cell Metabolism. Link

-

Deacon, C. F. , et al. (1995). "Dipeptidyl peptidase IV resistant analogues of glucagon-like peptide-1 which have extended metabolic stability and improved biological activity."[7] Diabetologia. Link

-

Lau, J. , et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry. Link

Sources

- 1. Foundational contributions of Svetlana Mojsov to the GLP-1 field [explorationpub.com]

- 2. Identification of N-terminally diversified GLP-1R agonists using saturation mutagenesis and chemical design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Associate Professor Svetlana Mojsov - VinFuture Prize [vinfutureprize.org]

- 7. Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Structural & Physicochemical Characterization of Histidyl-Alanyl-Glutamic Acid (HAE)

Executive Summary

This technical guide provides a comprehensive structural prediction and characterization framework for the tripeptide Histidyl-Alanyl-Glutamic acid (His-Ala-Glu) . Unlike globular proteins, short peptides like HAE exist as dynamic conformational ensembles governed by solution pH and ionic strength. This analysis predicts a pH-switchable topology , where the peptide transitions from an extended conformation at physiological pH (7.4) to a potential salt-bridged compact structure at acidic pH (5.0). This guide details the physicochemical architecture, computational modeling protocols (MD), and solid-phase synthesis validation required for drug development applications.

Part 1: Physicochemical Architecture

The sequence This compound presents a unique electrostatic profile due to the ionizable termini and side chains. Understanding the ionization states is the prerequisite for any structural prediction.

Ionization Constants & Isoelectric Point (pI)

The structure contains four ionizable groups. The theoretical isoelectric point (pI) is calculated based on the pKa values flanking the zwitterionic species.

Table 1: Ionization Constants for this compound

| Functional Group | Residue Location | Approx. pKa | Charge at pH 7.4 | Charge at pH 5.0 |

| Glu (C-Term) | 2.19 | -1 (COO⁻) | -1 (COO⁻) | |

| Glu (Side Chain) | 4.25 | -1 (COO⁻) | -1 (COO⁻) | |

| Imidazole | His (Side Chain) | 6.00 | 0 (Neutral) | +1 (NH⁺) |

| His (N-Term) | 9.17 | +1 (NH₃⁺) | +1 (NH₃⁺) |

Net Charge Calculation:

-

pH 7.4 (Physiological): Net Charge ≈ -1. (Glu⁻, C-term⁻, His⁰, N-term⁺).

-

pH 5.0 (Acidic/Endosomal): Net Charge ≈ 0. (Glu⁻, C-term⁻, His⁺, N-term⁺).

-

pI Calculation:

The "pH-Switch" Mechanism

The structural prediction relies heavily on the protonation state of Histidine.

-

State A (pH > 6.0): The imidazole ring is neutral. Electrostatic repulsion between the C-terminal carboxylate and the Glutamic acid side chain promotes an extended conformation .

-

State B (pH < 6.0): The imidazole ring becomes protonated (cationic). This creates a strong attractive potential with the anionic Glutamate side chain (

to

Part 2: Computational Structural Prediction (Protocol)

To resolve the conformational ensemble, a static PDB generation is insufficient. We employ Molecular Dynamics (MD) simulations using GROMACS.

Simulation Workflow

The following diagram outlines the computational pipeline required to predict the HAE solution structure.

Figure 1: Computational pipeline for predicting the conformational ensemble of this compound using GROMACS.

Step-by-Step Methodology

Causality: We select the CHARMM36m force field because it is specifically optimized for short peptides and disordered protein regions, preventing the over-stabilization of secondary structures often seen with AMBER99SB in short sequences.

-

Topology Generation:

-

Command: gmx pdb2gmx -f hae_linear.pdb -o hae_processed.gro -water tip3p

-

Critical Step: Select protonation states manually. For the "pH Switch" study, generate two topologies: one with HISE (neutral, epsilon tautomer) and one with HISH (protonated).

-

-

Solvation & Neutralization:

-

Define a cubic box with 1.0 nm buffer distance.

-

Add counter-ions (Na+) to neutralize the excess negative charge at pH 7.4.

-

-

Equilibration (The Self-Validating Step):

-

NVT (Canonical): 100 ps at 310 K to stabilize temperature.

-

NPT (Isobaric): 100 ps at 1 bar to stabilize density.

-

Validation: Plot Density vs. Time. If density does not converge to ~998 kg/m ³, the system is unstable.

-

-

Production Run:

-

Run 100 ns simulation.

-

Time step: 2 fs (using LINCS constraint for H-bonds).

-

Predicted Structural Outcome

Based on residue propensity:

-

Alanine (Central): High helix propensity, but insufficient length to form an alpha-helix (requires ~3.6 residues/turn).

-

Interaction: The dominant conformer at pH 5.0 is predicted to be a beta-turn (Type I or III) , stabilized by the His(+)-Glu(-) interaction. At pH 7.4, the structure will be a random coil with high radius of gyration.

Part 3: Synthetic Validation (SPPS)

To physically validate the predicted properties, the peptide must be synthesized with high purity.

Solid Phase Peptide Synthesis (SPPS) Protocol

We utilize Fmoc chemistry due to its orthogonality with acid-labile side-chain protecting groups (Trt for His, OtBu for Glu).

Table 2: Synthesis Reagents & Logic

| Step | Reagent | Logic/Causality |

| Resin | Wang Resin (pre-loaded with Glu) | Generates a C-terminal acid (COOH) upon cleavage, matching the target structure. |

| Deprotection | 20% Piperidine in DMF | Removes Fmoc group via beta-elimination to expose the reactive amine. |

| Coupling | HBTU / DIPEA | HBTU activates the carboxyl group of the incoming amino acid; DIPEA acts as the base. |

| Cleavage | TFA / TIS / H2O (95:2.5:2.5) | TIS (Triisopropylsilane) is critical here to scavenge the Trityl (Trt) cations released from Histidine, preventing re-attachment to the imidazole ring. |

Synthesis Workflow Diagram

Figure 2: Fmoc-SPPS workflow for this compound synthesis. Note the specific requirement for Trityl protection on Histidine.

Part 4: Functional Implications & Applications

Metal Chelation (The ATCUN-like Motif)

While HAE is not a canonical ATCUN motif (which requires His at position 3, e.g., XXH), the N-terminal Histidine allows for Cu(II) binding .

-

Mechanism: The free N-terminal amine and the imidazole nitrogen can coordinate transition metals.

-

Prediction: HAE will exhibit weak-to-moderate affinity for Cu(II) and Zn(II) at pH 7.4, potentially acting as a metal buffer in oxidative stress assays.

pH-Sensing Bioregulator

The calculated pI (~5.12) places the transition point exactly within the range of endosomal acidification (pH 6.5

-

Hypothesis: HAE could serve as a "smart" excipient or targeting moiety that changes hydrophobicity/shape upon cellular internalization, aiding in endosomal escape of conjugated payloads.

References

-

GROMACS Development Team. (2024). GROMACS User Manual: Molecular Dynamics Simulation Protocols. Retrieved from [Link]

-

PubChem. (2024).[1] Compound Summary: Ala-Glu-His (Isomeric Analog Data). National Library of Medicine. Retrieved from [Link]

-

University of Calgary. (2024). Table of pKa and pI values for Amino Acids. Retrieved from [Link]

-

Bonvin Lab. (2024). Molecular Dynamics Simulation of Peptides: Tutorials. Retrieved from [Link]

Sources

The His-Ala-Glu (HAE) Motif: Structural Pharmacophore and In Vitro Mechanism of Action

The following technical guide details the mechanism of action for the His-Ala-Glu (HAE) peptide motif. While often encountered as the N-terminal activation sequence of Glucagon-Like Peptide-1 (GLP-1), this guide analyzes the tripeptide sequence as a distinct pharmacophore, covering its receptor interactions, enzymatic stability, and emerging independent bioactivity.

Executive Summary

The This compound (HAE) tripeptide represents a critical biological "warhead." It is most scientifically prominent as the N-terminal activation domain of Glucagon-Like Peptide-1 (GLP-1) , a potent incretin hormone. In this context, the HAE sequence is responsible for the initial engagement and activation of the Class B G-Protein Coupled Receptor (GLP-1R).

Beyond its hormonal role, the HAE motif functions as a standalone bioactive entity in in vitro settings, exhibiting metal-chelating properties (Zn²⁺/Cu²⁺) and potential anti-amyloidogenic activity. This guide dissects the HAE mechanism through three lenses: Receptor Agonism , Enzymatic Susceptibility (DPP-4) , and Amyloid Interaction .

Structural Biology & Pharmacophore Analysis

The bioactivity of this compound is dictated by the physicochemical properties of its constituent amino acids. This specific sequence creates a unique electrostatic and steric profile.

| Position | Amino Acid | Residue Type | Mechanistic Function |

| 1 (N-Term) | Histidine (His) | Basic/Aromatic | Receptor Activation: The imidazole ring forms critical hydrogen bonds with the transmembrane domain of GLP-1R. It is the primary "switch" for receptor signaling. |

| 2 (Core) | Alanine (Ala) | Non-polar/Aliphatic | Conformational Stability: Provides helical propensity. Crucially, it serves as the recognition site for DPP-4 (Dipeptidyl Peptidase-4), which cleaves peptide bonds after an N-terminal X-Ala sequence. |

| 3 (C-Term) | Glutamic Acid (Glu) | Acidic | Electrostatic Steering: The carboxylate side chain enables ionic interactions (salt bridges) with receptor residues and contributes to metal chelation capacity (e.g., Zinc binding). |

Mechanism 1: GLP-1 Receptor Activation (The Incretin Pathway)

Context: HAE as the N-terminus of GLP-1 (7-36) or synthetic analogs.

The HAE sequence acts as a tethered agonist. While the C-terminus of the full GLP-1 peptide anchors the molecule to the receptor's Extracellular Domain (ECD), the N-terminal This compound motif swings into the receptor's transmembrane core to trigger conformational changes.

Signaling Cascade

-

Ligand Binding: The His1 residue of the HAE motif penetrates the transmembrane cavity of GLP-1R.

-

G-Protein Coupling: This interaction induces an outward movement of Transmembrane Helix 6 (TM6), facilitating the recruitment of the heterotrimeric Gs protein.

-

Adenylate Cyclase (AC) Activation: The Gαs subunit dissociates and stimulates AC.

-

cAMP Production: ATP is converted to cyclic AMP (cAMP).

-

Downstream Effectors:

-

PKA (Protein Kinase A): Phosphorylates ion channels (e.g., K_ATP, Ca_V), leading to depolarization and insulin exocytosis (in pancreatic β-cells).

-

Epac2: A cAMP-GEF that potentiates insulin secretion independently of PKA.

-

Visualization: HAE-Mediated GLP-1R Signaling Pathway

Caption: The HAE motif initiates the Gs-coupled signaling cascade, resulting in elevated intracellular cAMP and downstream physiological effects.

Mechanism 2: Enzymatic Stability (DPP-4 Degradation)

Context: The metabolic vulnerability of the HAE sequence.

The biological half-life of peptides containing the HAE motif is strictly regulated by Dipeptidyl Peptidase-4 (DPP-4) . This enzyme specifically recognizes the Ala at position 2 (when the N-terminus is unblocked).

-

Reaction: DPP-4 cleaves the peptide bond between Ala2 and Glu3 .

-

Result: Release of the dipeptide His-Ala and the inactive truncated metabolite (e.g., GLP-1 9-36).

-

Therapeutic Implication: Drug development focuses on modifying the HAE motif (e.g., replacing Ala with Aib, or acetylating the His) to prevent this cleavage while maintaining receptor affinity.

Mechanism 3: Independent Bioactivity (Amyloid & Metal Interaction)

Context: HAE/HAEE as isolated peptides or fragments.

Recent research identifies the HAE motif (and its tetrapeptide extension HAEE ) as a recognition sequence for amyloid-beta (Aβ) species, relevant to Alzheimer's disease research.[1][2]

Anti-Amyloidogenic Mechanism

The This compound-Glu (HAEE) tetrapeptide has been shown to bind specifically to the 11-EVHH-14 region of the Aβ peptide.

-

Mechanism: The HAE motif mimics the binding site of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] By acting as a "decoy," it binds to Aβ monomers/oligomers.

-

Effect: This binding sterically hinders Aβ-Aβ interaction, preventing the polymerization of toxic amyloid fibrils.

-

Metal Chelation: The Histidine (imidazole) and Glutamate (carboxylate) residues in HAE can chelate transition metals like Zn²⁺ and Cu²⁺. Since metal ions often catalyze amyloid aggregation and oxidative stress, the HAE motif acts as a dual-mechanism neuroprotective agent.

Experimental Protocols (In Vitro)

Protocol A: cAMP Accumulation Assay (Receptor Activation)

Purpose: To quantify the potency of HAE-containing peptides on GLP-1R.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human GLP-1R.

-

Reagent Prep: Dissolve HAE peptide (or analog) in PBS + 0.1% BSA. Prepare serial dilutions (e.g., 10⁻¹² M to 10⁻⁶ M).

-

Induction:

-

Seed cells in 384-well plates (5,000 cells/well).

-

Add IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

-

Treat cells with peptide dilutions for 30 minutes at 37°C.

-

-

Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

-

Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

-

-

Readout: Measure fluorescence ratio (665 nm/620 nm).

-

Analysis: Plot dose-response curve to determine EC50. A functional HAE motif will show a sigmoidal increase in cAMP.

Protocol B: DPP-4 Enzymatic Stability Assay

Purpose: To determine the susceptibility of the HAE motif to proteolytic cleavage.

-

System: Recombinant human DPP-4 enzyme (10 ng/µL) in Tris buffer (pH 8.0).

-

Substrate: HAE-peptide (100 µM final concentration).

-

Incubation: Incubate at 37°C. Collect aliquots at T=0, 5, 15, 30, 60 min.

-

Quenching: Stop reaction with 1% Trifluoroacetic Acid (TFA).

-

Analysis (LC-MS):

-

Inject onto C18 Reverse Phase column.

-

Monitor the disappearance of the Intact Mass (M) and appearance of the Fragment Mass (M minus His-Ala).

-

Note: Native this compound peptides degrade rapidly (<5 min half-life); modified analogs (e.g., His-Gly-Glu) will show resistance.

-

Visualization: Experimental Workflow

Caption: Dual workflow for validating HAE motif functionality: Receptor agonism (blue path) and Metabolic stability (red path).

References

-

Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism.

-

Kozin, S. A., et al. (2021).[1] Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood–Brain Barrier.[1][2] Biomolecules.[1][3][4][5][6][7][8][9][10][11]

-

Green, B. D., et al. (2004). N-terminal His(7)-modification of glucagon-like peptide-1(7-36) amide generates dipeptidyl peptidase IV-stable analogues with potent antihyperglycaemic activity. Journal of Endocrinology.

-

Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)--role in the inactivation of regulatory peptides. Regulatory Peptides.[6][7][10]

-

MedChemExpress. (n.d.). HAE (this compound) Tripeptide Product Information. MedChemExpress.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasminflammation—An Emerging Pathway to Bradykinin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. infoscience.epfl.ch [infoscience.epfl.ch]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Dipeptidyl peptidase IV - Proteopedia, life in 3D [proteopedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pdf.hres.ca [pdf.hres.ca]

Physicochemical properties of His-Ala-Glu peptide

The following technical guide details the physicochemical, synthetic, and analytical profile of the tripeptide His-Ala-Glu (HAE) .

Content Type: Technical Monograph & Experimental Guide Subject: Physicochemical Characterization, Synthesis, and Structural Dynamics of the H-His-Ala-Glu-OH Motif.

Executive Technical Summary

This compound (HAE) is a hydrophilic, ionizable tripeptide (MW: 355.35 g/mol ) characterized by a distinct "switchable" zwitterionic nature due to the interplay between the imidazole group of Histidine (pKa ~6.0) and the

While often encountered as a structural motif within larger bioactive sequences (e.g., amyloid-binding peptides or enzymatic catalytic triads), isolated HAE presents unique properties as a metal-chelating agent and a pH-sensitive probe. Its structural composition—a basic N-terminus, a non-polar spacer (Alanine), and an acidic C-terminus—creates a localized dipole moment that is highly sensitive to solvation environments.

Core Identity Profile

| Property | Specification |

| Sequence | Histidine - Alanine - Glutamic Acid |

| Formula | |

| Molecular Weight | 355.35 Da |

| CAS Number | 64111-99-5 |

| Hydropathy Index | Highly Hydrophilic (LogP |

| Charge @ pH 7.4 | Anionic (Net Charge |

Molecular Architecture & Physicochemical Dynamics

Ionization & Isoelectric Point (pI)

The HAE peptide possesses four ionizable groups. Understanding the protonation state is critical for solubility optimization and purification strategies.

-

-COOH (C-term): pKa

-

-COOH (Glu Side Chain): pKa

-

Imidazole (His Side Chain): pKa

6.0 -

-NH

Isoelectric Point Calculation: The zwitterionic (neutral) state occurs when the net charge transitions from +1 to -1.

-

Below pH 4.2: Species is +1 (N-term

, His -

Above pH 6.0: Species is -1 (N-term

, His -

Between pH 4.2 and 6.0: The net charge approaches 0.

Application Insight: When performing Ion Exchange Chromatography (IEX), HAE will bind to Anion Exchangers (e.g., Q-Sepharose) at pH > 6.0 and Cation Exchangers (e.g., SP-Sepharose) at pH < 4.0.

Protonation State Diagram

The following diagram illustrates the dominant microspecies of HAE across the pH scale.

Metal Chelation Potential

HAE is a potent ligand. The Histidine imidazole nitrogen (specifically N

-

Mechanism: At physiological pH (7.4), the Glu residue is deprotonated (anionic), and the His residue is largely neutral but available for coordination. This creates an "anchor-and-clamp" mechanism where the peptide wraps around the metal ion.

-

Experimental Note: Avoid phosphate buffers if studying metal interactions, as phosphates can compete for metal binding. Use MOPS or HEPES buffers instead.

Synthesis & Purification Protocol

Solid-Phase Peptide Synthesis (SPPS)

Due to the presence of reactive side chains (His, Glu), Fmoc chemistry is the standard for HAE synthesis to prevent racemization of the Histidine residue.

Protocol Parameters:

-

Resin: Wang Resin (for C-terminal acid) or Rink Amide (if C-terminal amide is desired).

-

Loading: 0.3–0.5 mmol/g (low loading prevents aggregation).

-

Protecting Groups:

-

His: Trt (Trityl) – removed by TFA.

-

Glu: OtBu (O-tert-butyl) – removed by TFA.

-

Synthesis Workflow Diagram

Purification & Analysis

HPLC Method (Reverse Phase): HAE is extremely polar. Standard C18 gradients often fail to retain it.

-

Column: C18-Aq (Polar Endcapped) or HILIC column.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% to 10% B over 20 minutes. (Isocratic hold at 0-1% B may be necessary).

-

Detection: 214 nm (peptide bond) and 280 nm (Histidine side chain, weak absorbance).

Mass Spectrometry (ESI-MS):

-

Expected Mode: Positive Ion Mode (

). -

Target m/z:

. -

Fragment Ions: Look for

ion (Ala-Glu) and

Stability & Handling

-

Hygroscopicity: The lyophilized powder is highly hygroscopic due to the Glu residue. Store at -20°C in a desiccator.

-

Oxidation: The Histidine imidazole ring is susceptible to photo-oxidation. Protect solutions from direct light.

-

Solubility:

-

Water: Highly soluble (>10 mg/mL).

-

DMSO: Soluble.

-

Ethanol: Poor solubility.

-

References

-

PubChem. (2021).[2][3] Ala-Glu-His | C14H21N5O6.[2] National Library of Medicine.

-

MedChemExpress. (2024). HAE (this compound) Peptide Product Information.

-

Thermo Fisher Scientific. (2024). Amino Acid Physical Properties and pKa Table.

-

University of Calgary. (2023). Table of pKa and pI values for Amino Acids.

-

Peptide.com. (2024). Practical Guide to Solid Phase Peptide Synthesis.

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Ala-Glu-His | C14H21N5O6 | CID 145453575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Arg-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Lys(1)-Gly-OH.palmitoyl-DL-Glu(1)-OH | C172H265N43O51 | CID 44290565 - PubChem [pubchem.ncbi.nlm.nih.gov]

His-Ala-Glu (HAE): Mechanistic Insights and Therapeutic Potential as a DPP4 Competitive Substrate-Inhibitor

[1]

Executive Summary

This technical guide evaluates the tripeptide His-Ala-Glu (HAE) as a functional probe and competitive substrate-inhibitor for Dipeptidyl Peptidase-4 (DPP4) .[1] As the N-terminal tripeptide sequence of the incretin hormone Glucagon-Like Peptide-1 (GLP-1) , HAE represents the precise recognition motif targeted by DPP4.[1] While technically a substrate, HAE functions as a competitive inhibitor in the presence of other DPP4 targets, offering a critical scaffold for Structure-Activity Relationship (SAR) studies and the design of peptidomimetic inhibitors. This guide details the molecular interactions, experimental validation protocols, and strategic optimization of HAE for drug development professionals.

Introduction: The GLP-1/DPP4 Axis

Type 2 Diabetes Mellitus (T2DM) management increasingly relies on the incretin effect.[2] GLP-1 is a potent insulinotropic hormone, but its therapeutic half-life is less than 2 minutes due to rapid degradation by DPP4.[1][2][3][4][5]

DPP4 (CD26) is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. The N-terminal sequence of native GLP-1 is This compound-Gly... .[1][4][6][7][8] Consequently, DPP4 recognizes the His-Ala motif and cleaves the peptide bond between Ala (P1) and Glu (P1') , rendering the hormone inactive.

The HAE Tripeptide Proposition: Isolated this compound (HAE) retains the exact pharmacophore required for DPP4 active site recognition.[1] By occupying the catalytic pocket, exogenous HAE competes with endogenous substrates (like GLP-1), thereby acting as a competitive substrate-inhibitor .

Molecular Mechanism & In Silico Profiling

To understand HAE's potential, one must analyze its binding within the DPP4 active site, which is composed of the S2, S1, and S1' subsites.

Interaction Map[1]

-

P2 Position (Histidine): The N-terminal ammonium group of Histidine forms a critical salt bridge with the Glu205/Glu206 double-glutamic acid motif in the enzyme's S2 pocket. This is the primary anchor for ligand recognition. The imidazole ring may engage in

-stacking or hydrogen bonding with Arg125 .[1] -

P1 Position (Alanine): The Alanine side chain (methyl group) fits into the hydrophobic S1 pocket, defined by Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711 . While Proline is the preferred residue here (forming a tighter fit), Alanine is the natural substrate residue in GLP-1.

-

P1' Position (Glutamate): The Glutamate residue extends into the solvent-exposed region (S1' site) but influences the positioning of the scissile bond relative to the catalytic serine (Ser630 ).

Visualization of Signaling & Inhibition Logic

The following diagram illustrates the competitive mechanism where HAE occupies the DPP4 active site, preventing GLP-1 degradation.

Caption: Competitive inhibition logic showing HAE blocking the DPP4 active site, thereby preserving GLP-1 signaling.

Experimental Validation Protocols

To validate HAE as a competitive inhibitor, researchers must determine the inhibition constant (

Protocol: Competitive Inhibition Assay (Fluorometric)

This protocol uses Gly-Pro-AMC (7-amino-4-methylcoumarin), a standard fluorogenic substrate for DPP4.[1]

Reagents:

-

Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

-

Enzyme: Recombinant Human DPP4 (rhDPP4), final conc. 1-5 nM.

-

Substrate: Gly-Pro-AMC (

).[1] -

Test Compound: this compound (HAE), synthesized to >95% purity.[1]

Workflow:

-

Preparation: Dissolve HAE in buffer to prepare a 10 mM stock. Prepare serial dilutions (e.g., 0.1

to 1000 -

Pre-incubation: Mix 10

rhDPP4 with 10 -

Reaction Initiation: Add 20

of Gly-Pro-AMC substrate (final concentration should be near its -

Kinetic Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 1 minute for 30 minutes at 37°C.

-

Data Analysis:

-

Calculate initial velocity (

) for each HAE concentration. -

Plot

vs. [HAE]. -

Fit to the Cheng-Prusoff equation to derive

:

-

Protocol: Cleavage Stability (LC-MS/MS)

Since HAE is a substrate, verifying its stability is crucial to distinguish between inhibition and substrate consumption.

Workflow:

-

Incubate HAE (100

) with rhDPP4 (10 nM) at 37°C. -

Aliquot samples at t=0, 5, 15, 30, and 60 min.

-

Quench with 1% Formic Acid/Acetonitrile.

-

Analyze via LC-MS/MS monitoring for:

-

Interpretation: Rapid disappearance of HAE confirms it is a "good substrate." Slow disappearance suggests it acts more like a "slow-binding inhibitor."[1]

Data Presentation & Analysis

Comparative Binding Features

The table below contrasts HAE with standard inhibitors and substrates.

| Feature | This compound (HAE) | Gly-Pro-AMC (Substrate) | Sitagliptin (Inhibitor) |

| Role | Competitive Substrate | Fluorogenic Substrate | Competitive Inhibitor |

| P2 Residue | Histidine (Natural) | Glycine (Synthetic) | Trifluorophenyl moiety |

| P1 Residue | Alanine | Proline | Piperazine-fused ring |

| Cleavage? | Yes (His-Ala bond) | Yes (Gly-Pro bond) | No (Stable) |

| Binding Affinity | Moderate ( | High ( | Very High ( |

| Utility | Pharmacophore Probe | Activity Assay | Clinical Therapeutic |

Pathway Diagram: HAE Processing

The following graph visualizes the enzymatic processing of HAE, confirming its role as a competitive substrate.

Caption: Kinetic pathway of HAE degradation by DPP4. High affinity at the 'Binding' step allows HAE to compete with GLP-1.[1]

Strategic Optimization: From Substrate to Inhibitor

While HAE itself is cleaved, it serves as a lead structure. To convert the HAE sequence into a potent, metabolically stable inhibitor, specific modifications are required:

-

P1 Modification (The "Warhead"): Replace the scissile peptide bond (between Ala and Glu) with a non-cleavable isostere (e.g., reduced amide

, ketomethylene, or thioamide). -

P1 Residue Substitution: Replacing Alanine with Pyrrolidine or Thiazolidine rings (mimicking Proline) significantly increases affinity for the S1 hydrophobic pocket.

-

N-Terminal Stabilization: Methylation of the N-terminal Histidine can prevent degradation by aminopeptidases while maintaining S2 pocket affinity.[1]

Conclusion

This compound (HAE) is not merely a peptide sequence; it is the molecular key to the DPP4 active site.[1] As the native N-terminus of GLP-1, it possesses perfect structural complementarity to the enzyme. While its natural fate is cleavage, its application as a competitive substrate provides invaluable data on enzyme kinetics and substrate specificity. For drug development, HAE acts as the foundational pharmacophore: by rigidifying its backbone or modifying its peptide bonds, researchers can evolve this transient substrate into a high-affinity, stable inhibitor for Type 2 Diabetes therapy.

References

-

Deacon, C. F. (2019).[9] Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology. Link

-

Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26): role in the inactivation of regulatory peptides. Regulatory Peptides.[1][3][9][10][11][12] Link

-

MedChemExpress. (2024). HAE Peptide Product Information and Biological Activity. MedChemExpress. Link

-

Thoma, R., et al. (2003). Structural basis of proline-specific exopeptidase activity as observed in human dipeptidyl peptidase-IV. Structure. Link

-

Green, B. D., et al. (2006). Inhibition of dipeptidyl peptidase IV activity by peptides derived from food sources. Journal of Agricultural and Food Chemistry. Link

Sources

- 1. Glucagon-Like Peptide 1 | C149H226N40O45 | CID 16133831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10947290B2 - Method of stabilizing a bioactive peptide against protease hydrolysis - Google Patents [patents.google.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. cellsciences.com [cellsciences.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity | bioRxiv [biorxiv.org]

- 10. The Discovery and Characterization of a Potent DPP-IV Inhibitory Peptide from Oysters for the Treatment of Type 2 Diabetes Based on Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interleukin 13–Induced Inflammation Increases DPP4 Abundance but Does Not Enhance Middle East Respiratory Syndrome Coronavirus Replication in Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of HAE Tripeptide: Technical Guide

Executive Summary

The HAE tripeptide (Histidine-Alanine-Glutamic acid) represents a critical bioactive motif in peptide therapeutics, most notably serving as the N-terminal activation sequence of Glucagon-Like Peptide-1 (GLP-1) .[1][2] While often studied as a fragment within larger incretin hormones, the HAE sequence itself dictates receptor affinity (GLP-1R) and metabolic stability.[3] Its biological profile is defined by a "functional paradox": it possesses high potency for receptor activation but extreme susceptibility to enzymatic degradation by Dipeptidyl Peptidase-4 (DPP-4).[2]

This guide dissects the HAE tripeptide’s physicochemical properties, signaling mechanisms, and role as a template for next-generation metabolic and neuroprotective therapeutics.[3]

Physicochemical Profile & Structural Biology[2]

The HAE tripeptide is an amphiphilic oligopeptide characterized by an N-terminal imidazole ring (Histidine) and a C-terminal carboxyl group (Glutamic acid), separated by a hydrophobic spacer (Alanine).[3]

| Property | Specification |

| Sequence | His-Ala-Glu (H-A-E) |

| Molecular Formula | C₁₄H₂₁N₅O₆ |

| Molecular Weight | 355.35 g/mol |

| Isoelectric Point (pI) | ~5.8 (Theoretical) |

| Solubility | Highly soluble in water/PBS; sparingly soluble in organic solvents.[2] |

| Charge at pH 7.4 | Zwitterionic/Anionic (His is partially protonated; Glu is deprotonated).[3] |

| Key Functional Groups | Imidazole (pKa ~6.0), Carboxyl (pKa ~4.2), Amino (pKa ~9.2).[3] |

Structural Significance

The Histidine (H) residue at position 1 is essential for hydrogen bonding with the transmembrane domain of Class B GPCRs (like GLP-1R). The Alanine (A) at position 2 acts as a steric spacer; its small side chain allows the peptide to fit into the catalytic pocket of DPP-4. The Glutamic Acid (E) at position 3 provides amphipathic character, stabilizing the alpha-helical conformation often adopted by longer peptides containing this motif.[3]

Mechanisms of Action[3][4][5][6]

The biological activity of HAE is dominated by two opposing pathways: Receptor Activation and Enzymatic Inactivation .[3]

The GLP-1 Receptor Activation Pathway

As the N-terminal sequence of native GLP-1 (7-36), HAE is the "key" that unlocks the GLP-1 receptor.[2]

-

Binding: The free N-terminal amine and the imidazole ring of Histidine interact with the extracellular domain of the GLP-1 receptor on pancreatic beta cells.

-

Signaling: This binding induces a conformational change in the receptor, activating the Gs-alpha protein subunit.[3]

-

Cascade: Adenylyl cyclase is stimulated, increasing cAMP levels, which triggers Protein Kinase A (PKA) and Epac2, ultimately leading to glucose-dependent insulin secretion.[2][3]

The DPP-4 Degradation Pathway (The "Ala-2" Vulnerability)

The enzyme DPP-4 (CD26) specifically recognizes the N-terminal X-Ala or X-Pro motif.

-

Mechanism: DPP-4 cleaves the peptide bond between Alanine (Pos 2) and Glutamic Acid (Pos 3).[3]

-

Result: The HAE tripeptide is cleaved into the dipeptide His-Ala and the truncated, inactive metabolite Glu-Gly-... (GLP-1 9-36).[2]

-

Therapeutic Implication: Drug development focuses on modifying the "A" in HAE (e.g., to Aib - aminoisobutyric acid) to prevent this cleavage while maintaining receptor affinity.[3]

Neuroprotective & Antioxidant Activity

Beyond metabolic regulation, the HAE motif exhibits neuroprotective properties.[3]

-

Metal Chelation: The Histidine imidazole group effectively chelates transition metals (Cu²⁺, Zn²⁺), preventing metal-induced oxidative stress (Fenton reaction).[3]

-

Amyloid Interaction: Analogues of HAE (such as the tetrapeptide HAEE ) have been shown to bind to the 11-14 region of Beta-amyloid (Aβ), potentially inhibiting the aggregation of Aβ plaques in Alzheimer's models.[3][4]

Visualization: HAE Signaling & Degradation Logic

The following diagram illustrates the dual fate of the HAE motif: activation of the insulin pathway vs. degradation by DPP-4.

Figure 1: The "Functional Paradox" of HAE. The peptide is essential for insulin signaling (Green path) but is the specific target for rapid inactivation by DPP-4 (Red path).

Experimental Protocols

For researchers validating HAE activity or screening HAE analogs, the following protocols are standard.

Protocol A: DPP-4 Enzymatic Stability Assay

Objective: Quantify the half-life of HAE or HAE-containing peptides in the presence of DPP-4.[2]

-

Reagents:

-

Procedure:

-

Analysis (HPLC/MS):

Protocol B: In Vitro cAMP Activation Assay (GLP-1R)

Objective: Measure the agonist potency (EC50) of HAE on the GLP-1 receptor.

-

Cell Line: HEK293 cells stably expressing human GLP-1R.

-

Reagents: HTRF cAMP detection kit (Cisbio) or similar FRET-based assay.

-

Workflow:

-

Seed cells (5,000/well) in a 384-well low-volume plate.[2]

-

Prepare serial dilutions of HAE tripeptide (Range: 1 nM to 100 µM).

-

Incubate cells with peptide + IBMX (phosphodiesterase inhibitor) for 30 minutes at RT.[3]

-

Add cAMP detection reagents (Cryptate-labeled anti-cAMP + d2-labeled cAMP).[2]

-

Read Fluorescence Resonance Energy Transfer (FRET) signal.[3]

-

-

Data Analysis: Plot FRET ratio vs. Log[Concentration] to determine EC50.

Therapeutic Applications & Analogs

Metabolic Disease (Type 2 Diabetes)

Native HAE is rarely used as a drug due to its short half-life (<2 minutes).[3] However, it serves as the pharmacophore template .[3]

-

Strategy: Substitution of Alanine (Pos 2) with Glycine or Aib (Alpha-aminoisobutyric acid) creates DPP-4 resistance.[2]

-

Example: Semaglutide and Liraglutide utilize modified N-terminal sequences derived from the HAE logic to maintain receptor binding while evading enzymatic cleavage.

Neuroprotection (Alzheimer's Disease)

Research into the HAEE (this compound-Glu) tetrapeptide suggests that extending the HAE motif creates a "decoy" that binds to Beta-amyloid.[2]

-

Mechanism: The HAE/HAEE motif mimics the charge distribution of the nicotinic acetylcholine receptor (α4β2), blocking Aβ from binding to neurons.[3]

Cosmeceuticals

HAE and its copper complexes (related to GHK-Cu) are explored for:

-

Anti-glycation: Histidine acts as a scavenger for reactive carbonyl species.[3]

-

Collagen Synthesis: Acting as a "matrikine" signal peptide to stimulate fibroblasts.[3]

Safety & Toxicology

-

Cytotoxicity: HAE is non-cytotoxic in standard fibroblast (3T3) and keratinocyte assays up to 1 mM.[3]

-

Immunogenicity: As a short, endogenous sequence, HAE has negligible immunogenic potential (low risk of antibody formation).[3]

-

Stability: Highly unstable in plasma due to DPP-4 and aminopeptidases; requires encapsulation (liposomes) or chemical modification for in vivo efficacy.[3]

References

-

Mentlein, R. (1999).[3] Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24.[2][3] Link

-

Doyle, M. E., & Egan, J. M. (2007).[3] Mechanisms of action of glucagon-like peptide 1 in the pancreas. Pharmacology & Therapeutics, 113(3), 546-593.[2][3] Link

-

Khavinson, V. H., et al. (2014).[3] Peptide regulation of aging and longevity.[3] Biogerontology, 15(6), 587-596.[2][3] (Discusses short bioactive peptides). Link

-

PubChem. (n.d.).[3] Compound Summary: Ala-Glu-His (Isomer/Related).[2][6][7] National Library of Medicine.[3] Link

-

Chernykh, I., et al. (2025).[3] Comparative pharmacokinetics and biodistribution of HAEE and HASS peptides.[3][4] ResearchGate.[3] (Highlights HAEE neuroprotective analog).[3] Link

Sources

- 1. adooq.com [adooq.com]

- 2. mdpi.com [mdpi.com]

- 3. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of Small Molecular Polypeptides from the Mantle of Pinctada Martensii on Promoting Skin Wound Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO1995023166A1 - Synthetic inverso or retro-inverso t-cell epitopes - Google Patents [patents.google.com]

The "Billion-Dollar Tripeptide": A Technical Deep Dive into His-Ala-Glu (HAE)

Executive Summary

The tripeptide sequence His-Ala-Glu (HAE) represents more than a simple string of amino acids; it is the canonical N-terminal activation motif of Glucagon-Like Peptide-1 (GLP-1) , a hormone central to modern diabetes and obesity therapeutics (e.g., Semaglutide, Liraglutide).

This guide addresses two critical challenges facing researchers working with such short bioactive motifs:

-

Biological Mechanism: Understanding the HAE sequence as the "switch" for receptor activation and the "Achilles' heel" for DPP-4 enzymatic degradation.

-

Computational Retrieval: Overcoming the statistical limitations of standard BLAST algorithms to accurately mine protein databases for short, non-unique peptide sequences.

Part 1: The Biological Imperative (Mechanism of Action)

The Activation Switch

In native GLP-1 (specifically the active form GLP-1(7-36)amide), the N-terminal sequence is His(7)-Ala(8)-Glu(9) .

-

Histidine (His7): Critical for hydrogen bonding with the transmembrane domain of the GLP-1 Receptor (GLP-1R).

-

Alanine (Ala8): Provides the correct steric spacing but renders the peptide susceptible to degradation.

-

Glutamic Acid (Glu9): Stabilizes the alpha-helical turn required for receptor docking.

The DPP-4 Degradation Problem

The enzyme Dipeptidyl Peptidase-4 (DPP-4) specifically recognizes N-terminal X-Ala or X-Pro sequences. It cleaves the peptide bond after the second residue (Alanine), releasing the dipeptide (His-Ala) and leaving an inactive truncated metabolite (Glu-Gly-Thr...).

Therapeutic Insight: The substitution of Ala8 with Gly (as seen in Exenatide/Exendin-4) or Aib (aminoisobutyric acid) prevents this cleavage, extending the half-life of the drug.

Mechanism Diagram

The following diagram illustrates the interaction between the HAE motif, the GLP-1 Receptor, and the DPP-4 enzyme.

Figure 1: The dual fate of the this compound sequence: Receptor activation vs. Enzymatic inactivation.[1][2]

Part 2: The Computational Challenge

Searching for a tripeptide like "HAE" in a protein database (e.g., UniProt, NCBI nr) is computationally distinct from searching for a full gene.

Why Standard BLAST Fails

Standard BLASTP is designed for long sequences.

-

Word Size: The default word size for protein BLAST is 3 or 6. A query of length 3 often fails to trigger the initial "seed" match required to extend the alignment.

-

E-Value Noise: A 3-amino acid match is statistically insignificant in a database of billions of residues. The E-value (Expect value) will be extremely high (>1000), causing the algorithm to filter it out as noise.

-

Low Complexity Filtering: Short repeats are often masked automatically.

The Solution: Deterministic vs. Probabilistic Search

To find "this compound" effectively, we must move away from homology searching (BLAST) and toward motif or pattern searching.

Part 3: Advanced Search Protocols

Protocol A: The "Exact Match" Local Search (Gold Standard)

For 100% accuracy in finding every instance of H-A-E in a proteome, local regex (regular expression) searching is superior to web-based BLAST.

Prerequisites:

-

A local FASTA file of the target proteome (e.g., Human Proteome from UniProt).

-

Command-line access (Linux/Mac Terminal or Windows PowerShell).

Step-by-Step Workflow:

-

Download Proteome:

-

Execute Search (Grep): We search for HAE but ensuring it is not part of a longer word if we only want the N-terminus (rare), or simply finding the motif anywhere.

-

Scenario 1: Find HAE anywhere in sequence.

-

Scenario 2: Find HAE specifically at the N-terminus (Signal peptide removed). This is complex because FASTA files usually contain the signal peptide. You would need to search for the specific cleavage site motif.

-

Protocol B: Web-Based Motif Search (ScanProsite)

If you lack command-line skills, use the ExPASy ScanProsite tool, which allows for pattern definition.

Methodology:

-

Navigate to .

-

Define Pattern:

-

To find this compound: H-A-E[3]

-

To find HAE allowing for conservative substitutions (e.g., Glu or Asp): H-A-[ED]

-

To find HAE specifically at the N-terminus of the mature protein (requires signal peptide logic, but strictly N-term in FASTA):

-

-

Target Database: Select "UniProtKB/Swiss-Prot" (curated) to reduce noise.

-

Output: This yields a list of proteins containing the motif, mapped to their functional domains.

Protocol C: Structural Search (PDB)

To find "this compound" in a bioactive conformation (e.g., an alpha-helical turn), sequence search is insufficient. Use the Protein Data Bank (PDB).

Methodology:

-

Tool: .

-

Query Type: "Sequence Motif".

-

Input: HAE.

-

Filter: Restrict to "Polymer Entity Type: Protein".

-

Analysis: Visualize the results to see if the HAE motif is surface-exposed (accessible to receptors/enzymes) or buried (structural only).

Part 4: Data Summary & Comparative Analysis

The following table summarizes the efficacy of different search methods for short peptide sequences like HAE.

| Method | Best Use Case | Sensitivity | Specificity | Limitation |

| Standard BLASTP | Do Not Use | Very Low | Low | High E-values filter out real hits; word size issues. |

| BLASTP-Short | Short peptides (10-30 aa) | Medium | Medium | Still struggles with 3-mers; requires parameter tuning (PAM30 matrix). |

| ScanProsite | Functional Motifs | High | High | Requires strict pattern definition; depends on database annotation. |

| Local Grep/Regex | Exact Sequence Mining | 100% | 100% | No biological context (finds HAE in "junk" regions); requires local computing. |

| Structure (PDB) | 3D Conformation | N/A | High | Limited to crystallized proteins only. |

Search Workflow Diagram

Figure 2: Decision matrix for searching short peptide sequences.

Part 5: References

-

Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740-756.

-

Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24.

-

Altschul, S. F., et al. (1997). Gapped BLAST and PSI-BLAST: a new generation of protein database search programs. Nucleic Acids Research, 25(17), 3389–3402.

-

UniProt Consortium. (2023). UniProt: the universal protein knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523–D531.

-

ExPASy. (2024). ScanProsite Tool Documentation. SIB Swiss Institute of Bioinformatics.

Sources

In Silico Target Deconvolution for the Bioactive Tripeptide His-Ala-Glu (HAE)

A Multi-Stage Computational Framework

Executive Summary

The tripeptide Histidine-Alanine-Glutamate (HAE) represents a unique class of "borderline" ligands—too small to possess a stable secondary structure like larger peptides (e.g.,

This guide details a rigorous, self-validating workflow to predict biological targets for HAE. Unlike standard protocols for long peptides, this framework specifically addresses the conformational plasticity and pH-dependent ionization of the Histidine residue, which is the critical determinant of HAE's binding affinity.

Phase 1: Physicochemical Profiling & Ligand Preparation

Objective: To generate a biologically relevant ensemble of HAE conformers for screening.

The primary failure mode in peptide docking is the use of a single, static conformation. For a tripeptide like HAE, the protonation state of Histidine (pKa

Protocol 1.1: Dynamic Protonation & Conformer Generation

Tools: Avogadro (Structure), RDKit (Conformers), Epik (pKa prediction - optional).

-

SMILES Generation:

-

Construct the canonical SMILES for HAE: NC(=O)NC(=O)NO)C(=O)O

-

-

Charge State Enumeration:

-

Generate two primary states for pH 7.4:

-

State A (Neutral His): N-term (+), Glu (-), C-term (-), His (0). Net Charge: -1.

-

State B (Cationic His): N-term (+), Glu (-), C-term (-), His (+). Net Charge: 0.

-

-

-

Conformational Sampling (Small Molecule Approach):

-

Note: Do not use PEP-FOLD3 for HAE. PEP-FOLD is optimized for peptides >5 residues.[1] For tripeptides, small-molecule algorithms yield superior results.

-

Use RDKit ETKDG algorithm to generate 50 diverse conformers per protonation state to cover the rotational space of the Alanine linker.

-

Phase 2: Ligand-Based Target Prediction (The "Fingerprint" Approach)

Objective: To identify potential targets based on 2D/3D similarity to known ligands of human proteins.

Before expensive docking, we utilize the "Guilt by Association" principle. If HAE shares pharmacophoric features (hydrogen bond donors/acceptors, charge distribution) with a known drug, it likely binds the same target.

Protocol 2.1: Reverse Pharmacophore Screening

Tool: SwissTargetPrediction (STP) [1].

-

Input: Submit the SMILES string of HAE (State A and State B separately).

-

Parameter Configuration:

-

Species: Homo sapiens.[2]

-

Similarity Metric: Combined 2D (FP2 fingerprints) and 3D (Electroshape).

-

-

Data Interpretation:

-

Filter results for Probability > 0.5 .

-

Expert Insight: Pay special attention to Metalloproteases (due to His-Glu metal chelating potential) and GPCRs (common peptide targets).

-

Table 1: Expected Pharmacophoric Features of HAE

| Residue | Feature Type | Interaction Potential |

| Histidine (N-term) | Aromatic / Pos.[3] Ionizable | |

| Alanine (Mid) | Hydrophobic Spacer | Minimal interaction; dictates distance between His and Glu. |

| Glutamate (C-term) | Neg. Ionizable | Salt bridges with Arg/Lys residues in the binding pocket. |

Phase 3: Structure-Based Inverse Docking (Target Fishing)

Objective: To physically dock HAE into a library of protein pockets to find high-affinity binding sites.

This is the core predictive engine. We perform "Blind Docking" against a curated subset of the PDB (e.g., the "Druggable Genome" subset).

Protocol 3.1: Inverse Docking Workflow

Tools: idTarget [2], AutoDock Vina (Scripted).

-

Target Space Definition:

-

Instead of docking against the entire PDB (computationally prohibitive), focus on clusters identified in Phase 2. If Phase 2 yields no strong hits, use the sc-PDB (druggable binding sites database).

-

-

Grid Box Generation:

-

Since the target site is unknown, use Whole Protein Docking .

-

Caveat: Whole protein docking reduces accuracy. It is critical to run high-exhaustiveness local docking (Exhaustiveness = 32) once a potential pocket is identified.

-

-

Scoring Function Selection:

-

Use Vinardo or AutoDock Vina scoring. These empirical functions balance steric fit with electrostatic interactions, crucial for the Glu/His residues.

-

Visualization: The Target Fishing Pipeline

Figure 1: Integrated workflow for de novo target prediction of short peptides.

Phase 4: Dynamic Validation (Molecular Dynamics)

Objective: To filter out "false positives" where the peptide docks well statically but drifts away dynamically.

Docking scores (

Protocol 4.1: Stability Simulation

Tool: GROMACS or AMBER.

-

System Setup:

-

Force Field: CHARMM36m (optimized for IDPs and peptides).

-

Solvation: TIP3P water box with 150 mM NaCl (physiological ions are vital for shielding the Glu charge).

-

-

Simulation Parameters:

-

Run a short 100 ns production run.

-

Temperature: 310 K (Body temp).

-

-